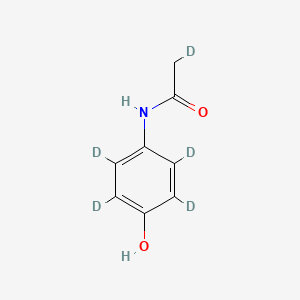
Sco-peg8-nhs
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sco-peg8-nhs is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is often used as a PROTAC (PROteolysis TArgeting Chimeras) linker, which plays a crucial role in the field of targeted protein degradation. The compound contains both SCO and NHS esters, which can covalently bind to amino groups, particularly those of lysine residues in proteins or peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sco-peg8-nhs involves the reaction of SCO with PEG8 and NHS esters. The PEGylation process typically requires the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under neutral or weakly basic conditions (pH 7-9) to ensure the efficient formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as dialysis or column chromatography to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Sco-peg8-nhs primarily undergoes substitution reactions due to the presence of NHS esters. These esters react with primary amines to form stable amide bonds. The compound can also participate in PEGylation reactions, where it adds polyethylene glycol chains to proteins or peptides .
Common Reagents and Conditions
Reagents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS), and primary amines.
Conditions: Neutral or weakly basic pH (7-9), room temperature to slightly elevated temperatures, and organic solvents
Major Products
The major products formed from the reactions of this compound are PEGylated proteins or peptides. These products exhibit increased stability, reduced aggregation, and enhanced solubility .
Applications De Recherche Scientifique
Sco-peg8-nhs has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and protein function by enabling the selective degradation of target proteins.
Medicine: Potential therapeutic applications in the development of drugs that target specific proteins for degradation.
Industry: Used in the production of PEGylated proteins and peptides, which have improved stability and solubility
Mécanisme D'action
Sco-peg8-nhs exerts its effects through the formation of stable amide bonds with primary amines in proteins or peptides. The NHS ester reacts with the amino groups, particularly those of lysine residues, resulting in the covalent attachment of the PEG chain. This PEGylation process enhances the stability, solubility, and bioavailability of the modified proteins or peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
MS(PEG)8 Methyl-PEG-NHS-Ester: Another PEGylation reagent with similar properties and applications.
SM(PEG)8: A PEGylated, long-chain SMCC crosslinker used for amine-to-sulfhydryl crosslinking
Uniqueness
Sco-peg8-nhs is unique due to its specific combination of SCO and NHS esters, which allows for efficient and selective PEGylation of proteins and peptides. Its use as a PROTAC linker also sets it apart from other PEGylation reagents, making it a valuable tool in the field of targeted protein degradation .
Propriétés
Formule moléculaire |
C32H52N2O14 |
|---|---|
Poids moléculaire |
688.8 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H52N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h28H,1-4,6,8-27H2,(H,33,38) |
Clé InChI |
PLARPNUNIGVSBN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


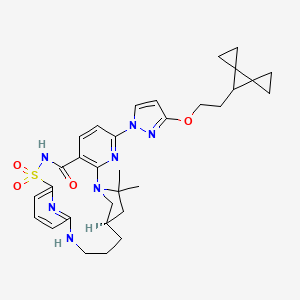
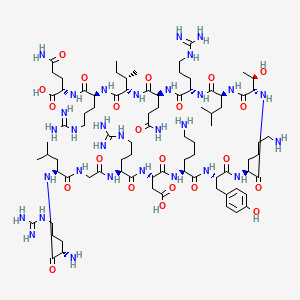

![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
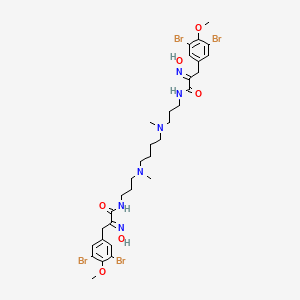

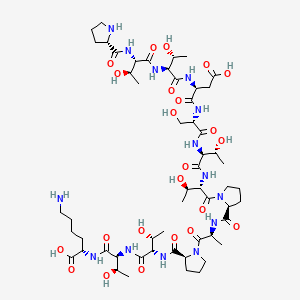
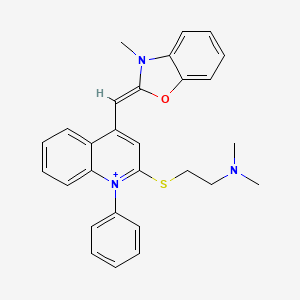
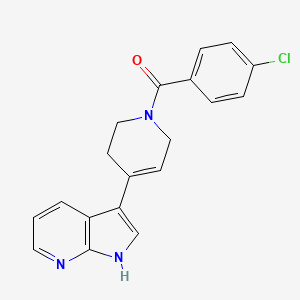
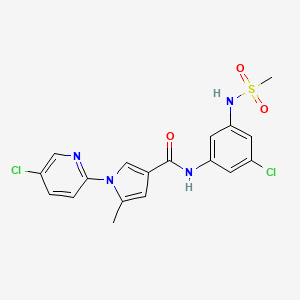
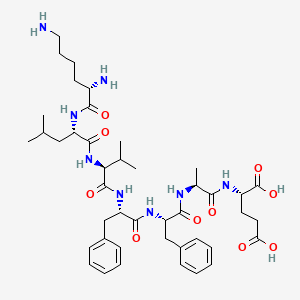
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
